molecular formula C13H17ClFNO B4853934 2-chloro-6-fluoro-N-(1,2,2-trimethylpropyl)benzamide

2-chloro-6-fluoro-N-(1,2,2-trimethylpropyl)benzamide

Cat. No. B4853934
M. Wt: 257.73 g/mol
InChI Key: JPOZCSXIWIHUPA-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(1,2,2-trimethylpropyl)benzamide is a chemical compound with the molecular formula C13H17ClFN. It is also known by its chemical name, TAK-659. This compound is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK), which plays a crucial role in the development and function of B cells and is a target for the treatment of B cell malignancies.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(1,2,2-trimethylpropyl)benzamide involves the inhibition of 2-chloro-6-fluoro-N-(1,2,2-trimethylpropyl)benzamide, a key enzyme in the B cell receptor signaling pathway. This inhibition leads to the suppression of B cell activation and proliferation, ultimately resulting in the death of malignant B cells.
Biochemical and Physiological Effects:
2-chloro-6-fluoro-N-(1,2,2-trimethylpropyl)benzamide has been shown to have significant biochemical and physiological effects. It has been demonstrated to induce apoptosis, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines in B cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-6-fluoro-N-(1,2,2-trimethylpropyl)benzamide in lab experiments include its high potency and selectivity for 2-chloro-6-fluoro-N-(1,2,2-trimethylpropyl)benzamide, as well as its ability to induce apoptosis in malignant B cells. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for the research on 2-chloro-6-fluoro-N-(1,2,2-trimethylpropyl)benzamide. These include:
1. Investigating the potential of this compound in combination with other drugs for the treatment of B cell malignancies.
2. Further exploring the mechanism of action of this compound to better understand its effects on B cells.
3. Studying the potential of this compound in the treatment of other diseases such as autoimmune disorders and inflammatory conditions.
4. Investigating the potential of this compound in the development of new therapies for B cell malignancies that are resistant to current treatments.
In conclusion, 2-chloro-6-fluoro-N-(1,2,2-trimethylpropyl)benzamide is a promising compound with significant potential for the treatment of B cell malignancies. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of other diseases.

Scientific Research Applications

2-chloro-6-fluoro-N-(1,2,2-trimethylpropyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom's macroglobulinemia (WM).

properties

IUPAC Name

2-chloro-N-(3,3-dimethylbutan-2-yl)-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClFNO/c1-8(13(2,3)4)16-12(17)11-9(14)6-5-7-10(11)15/h5-8H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOZCSXIWIHUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NC(=O)C1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3,3-dimethylbutan-2-yl)-6-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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